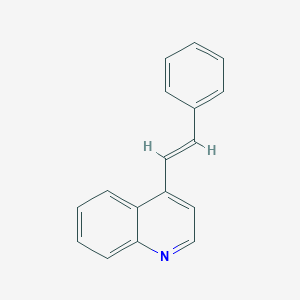
Quinoline, 4-styryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-styryl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The 4-styryl- derivative of quinoline has been shown to exhibit interesting biological and chemical properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of quinoline, 4-styryl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been suggested to inhibit the activity of tubulin, a protein involved in cell division.
Efectos Bioquímicos Y Fisiológicos
Quinoline, 4-styryl- has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and alter gene expression. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of quinoline, 4-styryl- is its relatively simple synthesis method, which allows for large-scale production. Another advantage is its unique properties, which make it a promising candidate for various applications, such as sensing and imaging. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are numerous future directions for research on quinoline, 4-styryl-. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its use as a sensor or imaging agent for the detection of metal ions or other biomolecules. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields, such as materials science.
Métodos De Síntesis
The synthesis of quinoline, 4-styryl- can be achieved through a variety of methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction and the Heck reaction. The former method involves the coupling of an arylboronic acid with a 4-bromoquinoline derivative in the presence of a palladium catalyst and a base. The latter method involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst and a base. Both methods have been shown to be effective in producing high yields of the desired product.
Aplicaciones Científicas De Investigación
Quinoline, 4-styryl- has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit strong fluorescence in the presence of certain metal ions, such as copper and zinc, making it a promising candidate for the development of sensors and imaging agents.
Another area of research is its potential as an anticancer agent. Quinoline, 4-styryl- has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been suggested to act through the induction of apoptosis, a process of programmed cell death, in cancer cells.
Propiedades
Número CAS |
4594-84-7 |
|---|---|
Nombre del producto |
Quinoline, 4-styryl- |
Fórmula molecular |
C17H13N |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
4-[(E)-2-phenylethenyl]quinoline |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-13H/b11-10+ |
Clave InChI |
LAAWYSBJZGYHRT-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



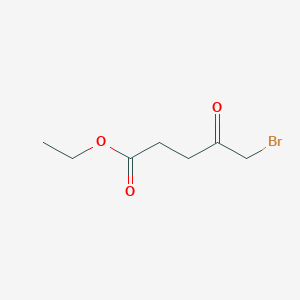
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
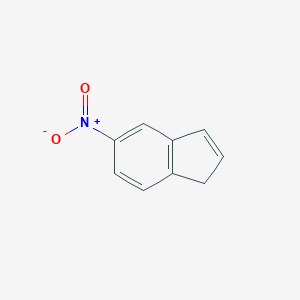
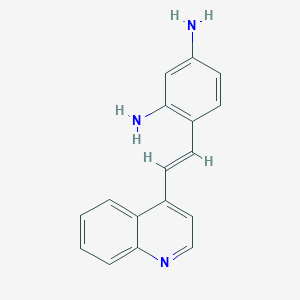
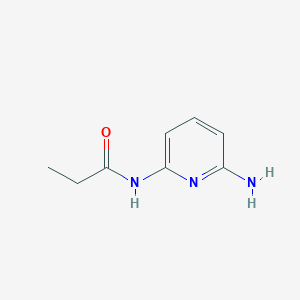
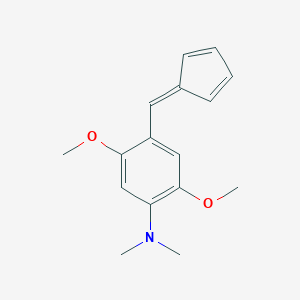
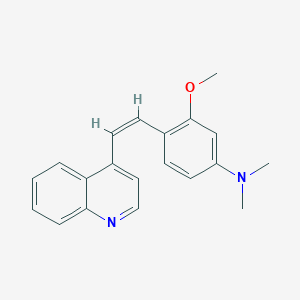
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)
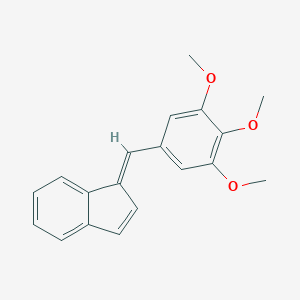
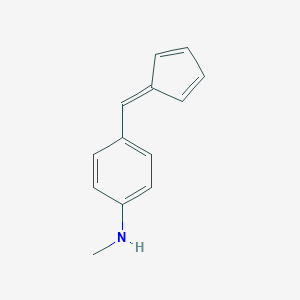
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
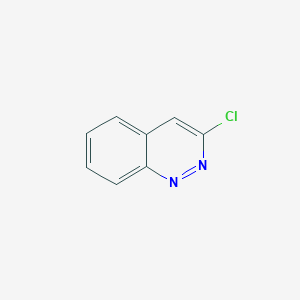
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)